ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)6-4-5(7(9)12)10-11(6)2/h4H,3H2,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXLBDQLQLDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate
Diethyl 1H-pyrazole-3,5-dicarboxylate is dissolved in acetone with potassium carbonate (K₂CO₃) and treated with iodomethane at 60°C for 12 hours. This step introduces the methyl group at the pyrazole nitrogen, yielding diethyl 1-methyl-pyrazole-3,5-dicarboxylate with a purity >95%.
Saponification and Acid Chloride Formation
The diester undergoes saponification using 3.0 M potassium hydroxide (KOH) in methanol at 0°C, followed by acidification to pH 2–3 with hydrochloric acid. The resultant dicarboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C to form the corresponding acid chloride.
Amidation and Cyano Group Introduction
The acid chloride reacts with ammonia in tetrahydrofuran (THF) at 0–5°C to produce methyl 5-carbamoyl-1-methyl-pyrazole-3-carboxylate. Subsequent treatment with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) converts the carbamoyl group to a cyano moiety, yielding methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1.1 | K₂CO₃, CH₃I | 60°C | 94% |
| 1.2 | KOH, HCl | 0–25°C | 88% |
| 1.3 | SOCl₂, NH₃ | 70°C | 82% |
Functional Group Modification of Preformed Pyrazole Intermediates
Alternative methods modify preconstructed pyrazole cores. A synthesis from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 496835-04-2) involves chlorination and carbamoylation:
Chlorination with Sulfuryl Chloride
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate reacts with sulfuryl chloride (SO₂Cl₂) in dichloroethane under reflux, introducing a chlorine atom at the 4-position. This step achieves 95% yield but requires careful temperature control to avoid over-chlorination.
Carbamoylation via Ammonolysis
The chlorinated intermediate undergoes ammonolysis in aqueous ammonia at 25°C, replacing the chlorine with a carbamoyl group. This method produces ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate in 78% yield after recrystallization.
Reaction Conditions:
-
Chlorination: 2 hours at 80°C in dichloroethane.
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Ammonolysis: 10 hours at 25°C in NH₃/THF.
Industrial-Scale Optimization Strategies
Patent CN103508959A describes a scalable approach using dimethyl carbonate (DMC) as a methylating agent:
Methylation with Dimethyl Carbonate
Ethyl 3-ethyl-5-pyrazolecarboxylate is treated with sodium hydride (NaH) and DMC in dimethylformamide (DMF) at 50°C. This solvent-free method achieves 89% yield and reduces waste compared to traditional iodomethane routes.
Continuous Flow Reactor Implementation
Industrial protocols employ continuous flow reactors to enhance mixing and heat transfer. Residence times of 15–30 minutes at 70°C improve reaction consistency, with purity exceeding 98% as verified by HPLC.
Advantages:
-
Eliminates hazardous iodomethane.
-
Reduces solvent use by 40%.
Comparative Analysis of Synthetic Routes
The industrial DMC method outperforms others in yield and scalability but requires specialized equipment. Academic routes offer flexibility for structural analogs but face challenges in byproduct management.
Critical Challenges and Solutions
Byproduct Formation in Amidation
Side reactions during ammonolysis generate up to 12% cyano-byproducts. Adding catalytic urea reduces this to <3% by stabilizing the carbamoyl intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Agricultural Chemistry
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the development of agrochemicals, particularly fungicides and herbicides. Its structural properties allow it to enhance crop protection by targeting specific pests and pathogens .
Table 1: Agrochemical Applications
| Application Type | Description |
|---|---|
| Fungicides | Effective against various fungal pathogens, improving crop yield. |
| Herbicides | Selectively targets weeds without harming crops, promoting sustainable agriculture. |
Pharmaceuticals
This compound is being explored for its potential in drug development, particularly for targeting specific enzymes and receptors involved in various diseases. Its pyrazole structure is known for contributing to antimicrobial, anti-inflammatory, and anticancer activities .
Table 2: Pharmaceutical Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Material Science
Research indicates that this compound can be utilized in the creation of advanced materials, such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .
Table 3: Material Science Applications
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Improved mechanical strength and thermal stability. |
| Coatings | Enhanced resistance to UV degradation and chemical exposure. |
Biochemical Studies
In biochemistry, this compound is used in various assays to study enzyme activities and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes .
Case Study 1: Development of Fungicides
A recent study demonstrated that derivatives of this compound exhibited significant antifungal activity against Fusarium graminearum, a pathogen responsible for wheat blight. The study highlighted the compound's potential as a lead structure for new fungicide development.
Case Study 2: Anticancer Activity
A research project focused on the anticancer properties of this compound revealed that it inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The findings suggest its potential use as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability : The carbamoyl group’s polarity likely increases aqueous solubility relative to lipophilic substituents like 3-bromo (e.g., ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) or 3-cyclopropyl groups (e.g., ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, CAS 133261-11-7) .
- Reactivity : Derivatives with reactive groups, such as ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0), are prone to nucleophilic substitution, making them intermediates for further functionalization .
Data Tables
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Table 2: Substituent Impact on Key Properties
Biological Activity
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic properties.
Chemical Structure and Synthesis
This compound can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. A common synthetic route involves the reaction of ethyl acetylpyruvate with hydrazine under controlled conditions. The presence of both carbamoyl and ester functional groups contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, it has been shown to modulate enzyme activity and alter signaling pathways associated with cell proliferation and apoptosis .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. This interaction can lead to inhibition of enzyme activity or modulation of cellular signaling pathways, which are crucial for various biological processes .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer | Demonstrated reduced viability in cancer cell lines via apoptosis induction. |
| Study 3 | Enzyme Interaction | Identified as a modulator of specific enzymes involved in cancer progression. |
These findings highlight the compound's potential as a lead structure in drug development aimed at treating infections and cancer.
Comparative Analysis with Similar Compounds
This compound can be compared with similar pyrazole derivatives to understand its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Lacks carbamoyl group | Moderate antimicrobial activity |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Ethyl instead of carbamoyl group | Limited anticancer properties |
The presence of both carbamoyl and ester groups in this compound enhances its biological activity compared to these derivatives .
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Further studies are needed to elucidate the detailed mechanisms underlying its biological activities and to explore its therapeutic potential in clinical settings.
Q & A
Q. What are the standard synthetic routes for ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via functionalization of pre-formed pyrazole rings. For example, cyclocondensation of ethyl acetoacetate derivatives with carbamoyl-substituted hydrazines under reflux in ethanol or methanol yields the pyrazole core. Subsequent alkylation at the 1-position with methyl iodide (in the presence of a base like K₂CO₃) introduces the methyl group . Post-synthetic carbamoylation at the 3-position can be achieved using urea or carbamoyl chloride under nucleophilic substitution conditions.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., methyl group at N1, carbamoyl at C3). Key peaks include:
- Methyl protons at δ ~3.8–4.0 ppm (ester OCH₂CH₃), δ ~3.5 ppm (N-CH₃).
- Carbamoyl NH₂ protons as broad singlets at δ ~6.5–7.5 ppm (exchange with D₂O confirms assignment) .
Q. What are the stability considerations for this compound under laboratory storage?
The ester group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments at 2–8°C with desiccants. Stability studies in DMSO or ethanol show <5% degradation over 6 months when protected from light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in carbamoyl group installation?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of carbamoylating agents.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates urea-mediated carbamoylation by stabilizing transition states.
- Temperature Control : Reactions at 60–80°C minimize side products (e.g., over-alkylation) while ensuring complete conversion .
- Monitoring : TLC (silica, eluent: EtOAc/hexane 1:1) tracks progress; Rf ~0.3 for product vs. ~0.1 for starting material.
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models charge distribution. The carbamoyl group’s electron-withdrawing effect lowers electron density at C5, favoring electrophilic aromatic substitution at this position .
- Molecular Dynamics : Simulations in water/ethanol mixtures predict solvation effects on hydrolysis rates of the ester group .
Q. How can contradictory biological activity data (e.g., antifungal vs. no activity) be resolved?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., microdilution vs. agar diffusion) to identify threshold effects.
- Structural Analogues : Compare with ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (), where fluorination enhances membrane permeability. The carbamoyl group’s polarity may reduce bioavailability, requiring prodrug strategies .
Q. What retrosynthetic strategies prioritize atom economy for large-scale synthesis?
- One-Step Routes : AI-driven platforms (e.g., Reaxys/Pistachio databases) propose cyclocondensation of methyl carbamate with ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, achieving 85% theoretical atom economy .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time from 12 hrs to 2 hrs, minimizing thermal degradation .
Methodological Resources
Q. What protocols validate the compound’s purity for pharmacological assays?
- HPLC : C18 column (mobile phase: 60% MeCN/40% H₂O + 0.1% TFA), retention time ~8.2 min. Purity >98% required for cell-based studies .
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C 44.86%, H 5.64%, N 18.66%) .
Q. How are structure-activity relationships (SAR) explored for pyrazole derivatives?
- Analog Library Synthesis : Vary substituents at C3 (e.g., carbamoyl vs. trifluoromethyl) and C5 (ester vs. carboxylic acid).
- Biological Screening : Test against fungal (Candida albicans) and bacterial (E. coli) models. Carbamoyl derivatives show moderate activity (MIC ~50 µg/mL) compared to difluoromethyl analogues (MIC ~10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
